![molecular formula C15H21FO2Si B14885865 [3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a fluorinated aromatic ring, a methoxy group, and a trimethylsilyl-protected alkyne. These structural features contribute to its reactivity and versatility in chemical synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Aromatic Intermediate: The initial step involves the introduction of a fluorine atom onto a methoxy-substituted benzene ring. This can be achieved through electrophilic aromatic substitution using fluorinating agents such as Selectfluor.
Alkyne Introduction: The next step involves the formation of the alkyne group. This can be accomplished through Sonogashira coupling, where the fluorinated aromatic intermediate is reacted with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Trimethylsilyl Protection: The final step involves the protection of the alkyne group with a trimethylsilyl group. This is typically achieved using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups using reagents such as tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Tetrabutylammonium fluoride, dimethyl sulfoxide, and methanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique structural properties.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its reactivity and functional group compatibility.
作用機序
The mechanism of action of [3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its fluorinated aromatic ring and alkyne group enable it to participate in various chemical reactions, including cycloaddition and cross-coupling reactions. These interactions can modulate biological pathways and molecular targets, leading to its diverse applications in research and industry.
類似化合物との比較
Similar Compounds
5-Fluoro-2-methoxybenzaldehyde: A fluorinated aromatic compound with similar structural features but lacking the alkyne and trimethylsilyl groups.
3-Fluoro-2-methoxybenzaldehyde: Another fluorinated aromatic compound with a different substitution pattern on the benzene ring.
4-Fluoro-2-methoxybenzaldehyde: Similar to the above compounds but with the fluorine atom in a different position.
Uniqueness
[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is unique due to its combination of a fluorinated aromatic ring, a methoxy group, and a trimethylsilyl-protected alkyne. This unique structure imparts distinct reactivity and functional group compatibility, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C15H21FO2Si |
|---|---|
分子量 |
280.41 g/mol |
IUPAC名 |
[4-(5-fluoro-2-methoxyphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21FO2Si/c1-15(2,18-19(4,5)6)10-9-12-11-13(16)7-8-14(12)17-3/h7-8,11H,1-6H3 |
InChIキー |
CZCCZJIZTIFQTG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CC1=C(C=CC(=C1)F)OC)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


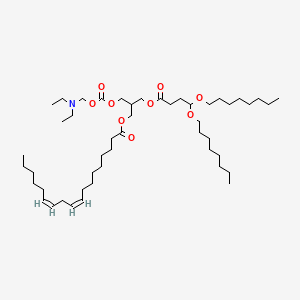
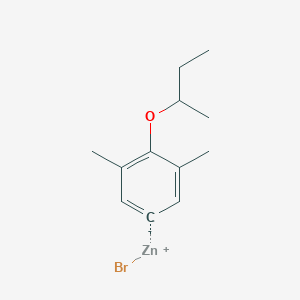
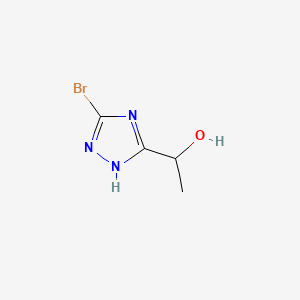
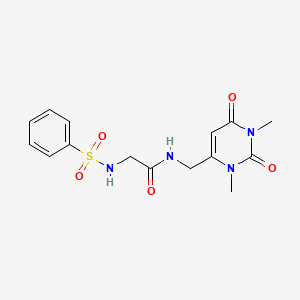
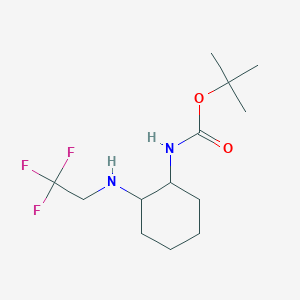


![12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14885829.png)

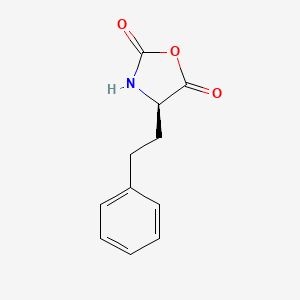
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)

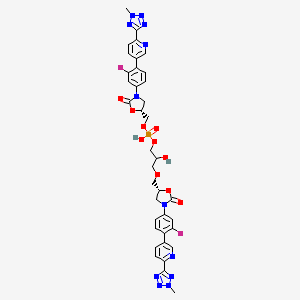
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
